molecular formula C21H26N2O3 B244808 3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide

3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide

Cat. No. B244808
M. Wt: 354.4 g/mol
InChI Key: XOTXOZWGZQIOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIBX 1382 or Lapatinib, and it is a potent inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). In

Scientific Research Applications

3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has shown promising results in the treatment of breast cancer and other types of cancer that overexpress EGFR and HER2. In drug discovery, 3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide has been used as a lead compound to develop new and more potent EGFR and HER2 inhibitors. In neuroscience, this compound has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide involves the inhibition of EGFR and HER2, which are receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, 3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide can prevent the growth and proliferation of cancer cells and reduce the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide depend on the specific application and the target cells or tissues. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative diseases, this compound can prevent the formation of beta-amyloid plaques and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments include its high potency, specificity, and selectivity for EGFR and HER2. However, this compound also has several limitations, including its poor solubility, toxicity, and potential off-target effects.

Future Directions

There are several future directions for the research and development of 3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide. These include the optimization of its synthesis method to improve its yield and purity, the development of new formulations to improve its solubility and bioavailability, the identification of new targets and applications, and the evaluation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide is a promising chemical compound that has potential applications in various fields, including cancer research, drug discovery, and neuroscience. Its mechanism of action involves the inhibition of EGFR and HER2, which are crucial for cell proliferation and survival. While this compound has several advantages, it also has limitations that need to be addressed in future research. Overall, 3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide represents a valuable tool for scientific research and has the potential to lead to new and more effective treatments for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide involves several steps, including the condensation of 4-(isobutyrylamino)aniline with 3-bromobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-butoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H26N2O3/c1-4-5-13-26-19-8-6-7-16(14-19)21(25)23-18-11-9-17(10-12-18)22-20(24)15(2)3/h6-12,14-15H,4-5,13H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

XOTXOZWGZQIOCL-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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